Methyl 5-bromo-6-chloropyrazine-2-carboxylate
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Overview
Description
Methyl 5-bromo-6-chloropyrazine-2-carboxylate is a chemical compound with the molecular formula C6H4BrClN2O2 and a molecular weight of 251.47 g/mol . It is a pyrazine derivative, characterized by the presence of bromine and chlorine atoms at the 5th and 6th positions of the pyrazine ring, respectively. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-6-chloropyrazine-2-carboxylate typically involves the bromination and chlorination of pyrazine derivatives. One common method includes the reaction of pyrazine-2-carboxylic acid with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions . The resulting compound is then esterified with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-6-chloropyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Methyl 5-bromo-6-chloropyrazine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 5-bromo-6-chloropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-3-chloropyrazine-2-carboxylate
- Methyl 6-bromo-5-chloropyrazine-2-carboxylate
- Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
Uniqueness
Methyl 5-bromo-6-chloropyrazine-2-carboxylate is unique due to the specific positioning of the bromine and chlorine atoms on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
Methyl 5-bromo-6-chloropyrazine-2-carboxylate is an organic compound with significant potential in various biological applications, particularly in medicinal chemistry. This article delves into its biological activity, focusing on its interactions with biological systems, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula C6H4BrClN2O2 and a molecular weight of 251.47 g/mol. The unique arrangement of bromine and chlorine atoms on the pyrazine ring contributes to its distinct chemical properties, which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C6H4BrClN2O2 |
Molecular Weight | 251.47 g/mol |
Boiling Point | Not available |
Melting Point | Not available |
Solubility | Soluble in DMSO |
Biological Activity
This compound exhibits a range of biological activities, primarily through its interactions with various enzymes and receptors.
The compound's mechanism of action involves binding to specific molecular targets, leading to alterations in enzyme activity and subsequent biological effects. It is hypothesized that these interactions may influence pathways related to antimicrobial and anticancer activities .
Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties. A study evaluating substituted pyrazine derivatives found that certain compounds exhibited significant inhibition against Mycobacterium tuberculosis and various fungal strains. The lipophilicity of these compounds was correlated with their biological activity, suggesting that this compound could be effective against resistant strains of bacteria and fungi .
Anticancer Potential
The compound is also being investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through specific pathways, although detailed mechanisms remain to be elucidated. The selectivity towards cancer cells compared to normal cells is a critical area for further research .
Case Studies
- Antimycobacterial Activity : In a study focusing on the synthesis of pyrazinecarboxamide derivatives, this compound was included in a series of compounds tested against Mycobacterium tuberculosis. The results indicated varying degrees of inhibition, with some derivatives showing up to 72% inhibition at specific concentrations .
- Fungal Inhibition : Another study highlighted the antifungal properties of related pyrazine derivatives, noting that structural modifications could enhance activity against strains such as Trichophyton mentagrophytes. This compound's structure may provide a scaffold for developing more potent antifungal agents .
Comparison with Similar Compounds
This compound can be compared with other similar compounds to assess its unique properties and effectiveness:
Table 2: Comparison of Biological Activities
Compound | Antimycobacterial Activity | Antifungal Activity | Notes |
---|---|---|---|
This compound | Moderate (up to 72% inhibition) | Moderate | Unique bromo/chloro substitution pattern |
Methyl 5-bromo-3-chloropyrazine-2-carboxylate | Low | Low | Different substitution pattern |
Methyl 6-bromo-5-chloropyrazine-2-carboxylate | Moderate | Moderate | Similar structure but different activity |
Future Directions
Further research is needed to fully understand the biological mechanisms behind the activities of this compound. Key areas for future studies include:
- Detailed Mechanistic Studies : Understanding how this compound interacts at a molecular level with specific targets.
- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models to assess its potential as a therapeutic agent.
- Structure-Activity Relationship (SAR) Analysis : Investigating how variations in chemical structure affect biological activity, which could lead to the development of more potent derivatives.
Properties
IUPAC Name |
methyl 5-bromo-6-chloropyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c1-12-6(11)3-2-9-4(7)5(8)10-3/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBLOXIKTSFAMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C(=N1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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